N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with methyl groups at the 3 and 5 positions, an ethyl chain linked to the pyrazole nitrogen, and a phenylmethanesulfonamide group
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, often involving nucleophilic addition and dehydration processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (17321) and predicted density (111±01 g/cm3) suggest that it may have favorable pharmacokinetic properties .
Result of Action
It is known that pyrazole derivatives can exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the physical form of pyrazole derivatives can be influenced by environmental conditions, which may in turn affect their action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide typically involves the following steps:
Preparation of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylene and dimethylhydrazine.
Ethyl Ester Formation: The pyrazole is then reacted with ethyl chloroformate to form the ethyl ester.
Sulfonamide Formation: The ethyl ester is subsequently treated with phenylmethanesulfonyl chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green solvents can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Sulfonyl Chlorides: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the sulfonamide group.
Phenylmethanesulfonamide: A sulfonamide without the pyrazole ring.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide: A similar compound with an acetamide group instead of a sulfonamide group.
Uniqueness: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is unique due to its combination of the pyrazole ring and the sulfonamide group, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-12-10-13(2)17(16-12)9-8-15-20(18,19)11-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSOCOHIGBXUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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